molecular formula C25H33ClN2O3 B023351 tert-Butyl Cetirizine CAS No. 335017-46-4

tert-Butyl Cetirizine

Cat. No.: B023351
CAS No.: 335017-46-4
M. Wt: 445 g/mol
InChI Key: CRBIKYGPQWQMAG-UHFFFAOYSA-N
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Description

tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

tert-Butyl Cetirizine has several scientific research applications:

Future Directions

While specific future directions for tert-Butyl Cetirizine were not found, there is ongoing research into the synthesis, structure, and behaviors of tert-butyl compounds .

Biochemical Analysis

Biochemical Properties

The tert-butyl group in tert-Butyl Cetirizine is known for its unique reactivity pattern . This group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The crowded tert-butyl group is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Cellular Effects

For instance, tert-butyl substitution has been shown to affect molecular alignment in different host matrices

Molecular Mechanism

The tert-butyl group is known to have a unique reactivity pattern . This group is extensively used in chemical transformations, and its crowded nature can influence its interactions with other biomolecules

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the tert-butyl group can influence the stability and degradation of the compound

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on similar compounds, such as cetirizine, suggest that the effects can vary with different dosages

Metabolic Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways

Transport and Distribution

The tert-butyl group is known to influence the transport and distribution of similar compounds

Subcellular Localization

Studies on similar compounds suggest that the tert-butyl group can influence the subcellular localization of the compound

Preparation Methods

The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

tert-Butyl Cetirizine can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Comparison with Similar Compounds

tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:

    Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.

    Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.

    Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .

Properties

IUPAC Name

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIKYGPQWQMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432727
Record name tert-Butyl Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335017-46-4
Record name 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335017-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-((4-chlorophenyl)phenylmethyl)piperazine (260 g, 0.9 mol), tert-butyl 2-(2-chloroethoxy)acetate (195 g, 1.0 mol), sodium hydroxide (106 g, 1 mol) and tert-butyl-ammonium bromide (“TABB”, 3.22 g, 0.01 mol, NOTE-TABB is a catalyst for this reaction) is dissolved in 2-butanone (“MEK”, 300 mL) heated to 150° C. and the water of reaction azeotroped over a period of about 4 hours. Heating is stopped and to the reaction mixture is added MEK (500 mL) added. The mixture is cooled to ambient, filtered and the solvent removed from the resulting solution by distillation under reduced pressure. The residue is dissolved in methyl tert-butylether (800 mL), washed with water (2×200 mL), saturated sodium chloride (2×100 mL) and the solvent removed under reduced pressure. The residue is treated with hexanes (1.8 mL) to afford tert-butyl (RS) 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate as a white crystalline powder (260 g, 96% yield).
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